3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline
CAS No.: 75001-84-2
Cat. No.: VC3858475
Molecular Formula: C12H16FN3O
Molecular Weight: 237.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75001-84-2 |
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Molecular Formula | C12H16FN3O |
Molecular Weight | 237.27 g/mol |
IUPAC Name | 1-[4-(5-amino-2-fluorophenyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-8-10(14)2-3-11(12)13/h2-3,8H,4-7,14H2,1H3 |
Standard InChI Key | YXNPGSUPPCTQAF-UHFFFAOYSA-N |
SMILES | CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)F |
Canonical SMILES | CC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline consists of a piperazine ring (a six-membered diamine) acetylated at one nitrogen atom and linked to a 4-fluoroaniline group at the other. The fluorine substituent at the para position of the aromatic ring enhances the compound’s electronic profile, potentially affecting its reactivity and interaction with biological targets . The acetyl group () introduces steric and electronic modifications, influencing solubility and metabolic stability .
IUPAC Name and SMILES Notation
The IUPAC name is 1-[4-(5-amino-2-fluorophenyl)piperazin-1-yl]ethanone, and its SMILES representation is .
Synonyms and Identifiers
Common synonyms include:
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3-(4-Acetylpiperazin-1-yl)-4-fluoroaniline
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1-(4-(5-amino-2-fluorophenyl)piperazin-1-yl)ethanone
Synthesis and Production Methods
General Synthetic Strategy
The synthesis of 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline likely follows a two-step approach analogous to related piperazine derivatives :
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Acetylation of Piperazine: Piperazine reacts with acetic anhydride or acetyl chloride under basic conditions to form 1-acetylpiperazine.
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Coupling with 4-Fluoroaniline: The acetylated piperazine undergoes nucleophilic aromatic substitution with 4-fluoroaniline, facilitated by a coupling agent such as (dicyclohexylcarbodiimide) .
Reaction Mechanism
The acetyl group activates the piperazine nitrogen for electrophilic substitution, while the fluorine atom on the aniline ring directs the coupling reaction to the meta position, ensuring regioselectivity .
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance yield and purity. Purification techniques like column chromatography or recrystallization are critical to isolate the product from byproducts such as unreacted aniline or diacetylated piperazine .
Physicochemical Properties
Molecular Weight and Formula
The compound has a molecular weight of 237.27 g/mol and a formula of .
Solubility and Stability
While experimental solubility data are scarce, the presence of the polar acetyl group and basic piperazine ring suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). The fluorine atom may enhance lipid solubility, potentially improving membrane permeability in biological systems .
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm), C=O (1680–1700 cm), and C-F (1100–1250 cm) .
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NMR: The -NMR spectrum would show signals for the acetyl methyl group (~2.1 ppm), piperazine protons (2.5–3.5 ppm), and aromatic protons (6.5–7.5 ppm) .
Applications in Medicinal Chemistry
Intermediate in Drug Synthesis
This compound is utilized to synthesize inhibitors targeting:
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PD-1/PD-L1 Pathway: For cancer immunotherapy.
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DPP-4 Enzymes: For diabetes management (e.g., quinoxaline derivatives) .
Structure-Activity Relationship (SAR) Studies
Modifications at the fluorine or acetyl positions are explored to optimize binding affinity and selectivity. For example, replacing fluorine with chlorine increases hydrophobicity but may reduce target specificity .
Comparative Analysis with Structural Analogues
Property | 3-(4-Acetyl-piperazin-1-YL)-4-fluoroaniline | 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline | 3-(4-Acetyl-piperazin-1-YL)aniline |
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Molecular Formula | |||
Molecular Weight | 237.27 g/mol | 253.73 g/mol | 219.28 g/mol |
Halogen | Fluorine | Chlorine | None |
Solubility | Moderate in DMSO | Low in water | High in ethanol |
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